1,3-Dichloro-2-propanol
Overview
Description
1,3-Dichloro-2-propanol is an organic compound with the chemical formula HOCH₂CHClCH₂Cl. It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin, which is a key industrial chemical used in the synthesis of a wide variety of chemical products . This compound is also known to be a potential carcinogen and mutagen .
Mechanism of Action
Target of Action
1,3-Dichloro-2-propanol (1,3-DCP) is a semi-volatile organic liquid that is soluble in water and most organic solvents . It primarily targets the glutathione in cells, leading to its depletion both in vitro and in vivo . Glutathione plays a crucial role in maintaining the redox balance in cells and protecting them from oxidative stress.
Mode of Action
1,3-DCP interacts with its target, glutathione, by depleting it . This depletion can lead to an increase in oxidative stress within the cell, potentially leading to cell damage. Additionally, 1,3-DCP is reported to induce and/or be metabolized by the cytochrome P450 enzyme isoform CYP 2E1 , which plays a significant role in the metabolism of various xenobiotics in the body.
Biochemical Pathways
The degradation of 1,3-DCP involves two pathways found in Corynebacterium sp. strain N-1074, catalyzed by two groups of isoenzymes . One group catalyzes the non-stereospecific dechlorination and subsequent hydrolyzation of DCP. The second group of enzymes also accepts enantiomers, but convert them to product mixtures .
Pharmacokinetics
The pharmacokinetics of 1,3-DCP involves its absorption, distribution, metabolism, and excretion (ADME). Following oral administration of 1,3-DCP to rats, β-chlorolactate, N,N’-bis(acetyl)-S,S’-(1,3 bis(cysteinyl))propan-2-ol, and N-acetyl-S-(2,3-dihydroxypropyl)cysteine were detected in 24-hour urine samples . Ethyl acetate-extractable metabolites 3-monochloro-1,2-propanediol and 1,2-propanediol were also recovered following subcutaneous exposure .
Result of Action
The critical effect of 1,3-DCP is carcinogenicity . It has been found to be genotoxic in a variety of assays involving prokaryotic and eukaryotic cells, and to induce malignant transformation in mouse cells in culture . The International Agency for Research on Cancer classifies it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" .
Biochemical Analysis
Biochemical Properties
1,3-Dichloro-2-propanol is involved in various biochemical reactions. It has been found to undergo biotransformation to epichlorohydrin by the whole cells of recombinant Escherichia coli . This suggests that it interacts with certain enzymes and proteins within these cells to facilitate this transformation .
Cellular Effects
This compound has been shown to exert carcinogenic effects in multiple organs, including the liver and kidneys, in rats . It has been found to cause apoptosis in the liver with increases phosphorylation of mitogen-activated protein kinases (MAPKs) . In addition, it has been shown to induce lipid accumulation by impairing autophagy flux in HepG2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit autophagy via the P53/AMPK/mTOR pathway in HepG2 cells . It also exerts its effects at the molecular level through its interaction with cytochrome P450 2E1 (CYP2E1), which plays a role in its metabolic activation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause increased hepatotoxicity and oxidative damage in rats . This includes an increase in serum aminotransferase activities and histopathological alterations in the liver .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found that oral administration of this compound to pregnant rats for 14 days may cause significant toxicities in body weight and liver at a dose rate of 30 mg/kg/day .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the production of epichlorohydrin . This pathway likely involves interactions with various enzymes and cofactors .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that it can be detected in various organs, including the liver and kidneys, indicating that it is distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with hydrochloric acid at temperatures ranging from 70°C to 140°C. The reaction is carried out in a continuous reaction zone, and the water produced during the reaction is continuously removed . Another method involves the chlorination of glycerine in the presence of acetic acid at temperatures between 100°C and 110°C .
Industrial Production Methods
In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. The process typically involves the high-temperature radical chlorination of propene to allyl chloride, followed by the addition of hypochlorous acid to allyl chloride to produce dichloropropanols, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-propanol undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form epichlorohydrin.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Dehydrochlorination: This reaction is typically carried out using strong bases such as sodium hydroxide under elevated temperatures.
Major Products
Epichlorohydrin: Formed through the dehydrochlorination of this compound.
Scientific Research Applications
1,3-Dichloro-2-propanol has several applications in scientific research and industry:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: Another chlorinated propanol that is also a food contaminant and has similar mutagenic and carcinogenic properties.
2,3-Dichloro-1-propanol: A structural isomer of 1,3-Dichloro-2-propanol with similar chemical properties.
Uniqueness
This compound is unique in its widespread use as an intermediate in the production of epichlorohydrin. Its ability to undergo dehydrochlorination to form epichlorohydrin makes it particularly valuable in industrial applications . Additionally, its potential carcinogenicity and mutagenicity have made it a subject of extensive research in toxicology .
Properties
IUPAC Name |
1,3-dichloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLEGDTCGBNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O, Array | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
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Record name | 1,3-DICHLORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID6025010 | |
Record name | 1,3-Dichloro-2-propanol | |
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Molecular Weight |
128.98 g/mol | |
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Physical Description |
1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
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Boiling Point |
345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C | |
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Flash Point |
165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11 | |
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Density |
1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35 | |
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Vapor Density |
4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100 | |
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Color/Form |
COLORLESS, SLIGHTLY VISCOUS, LIQUID | |
CAS No. |
96-23-1, 26545-73-3 | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
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Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F4P2VQC07 | |
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Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
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Melting Point |
25 °F (NTP, 1992), -4 °C | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20166 | |
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Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary toxicological concerns associated with 1,3-Dichloro-2-propanol (1,3-DCP)?
A1: Research indicates that 1,3-DCP exhibits toxicity in rodents, primarily targeting the liver, kidneys, and blood cells. [] Studies have shown it can cause increases in liver and kidney weight, elevated liver enzyme levels (AST, ALT, ALP), and changes in hematological parameters. [] Additionally, 1,3-DCP has been identified as a potential carcinogen in rodents. [, ]
Q2: How does 1,3-DCP exert its toxic effects at the cellular level?
A2: 1,3-DCP exposure has been linked to oxidative stress, leading to DNA damage and potential genetic instability in cells. [] Furthermore, research suggests 1,3-DCP induces cell cycle arrest and apoptosis. [] Recent studies also point towards a possible role of necroptosis, a programmed form of cell death, in 1,3-DCP-induced renal injury. []
Q3: Does 1,3-DCP metabolism play a role in its toxicity?
A3: Yes, metabolism appears to be a key factor in 1,3-DCP toxicity. Studies in rats have confirmed the in vivo metabolic conversion of 1,3-DCP to epichlorohydrin (ECH), a known rodent carcinogen. [] While dichloroacetone (DCA) is also a suspected metabolite, its rapid reactivity in biological matrices has prevented direct detection in vivo. []
Q4: Can diethyldithiocarbamate (DEDC) mitigate 1,3-DCP-induced hepatotoxicity?
A5: Research suggests that low doses of DEDC (5 mg/kg) can selectively inhibit CYP2E1 activity in rats, offering substantial protection against 1,3-DCP-induced liver injury. [] Higher doses (25 mg/kg) also inhibited CYP1A2, providing complete protection. [] This points towards the involvement of CYP2E1 and possibly CYP1A2 in 1,3-DCP-mediated hepatotoxicity.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H6Cl2O, and its molecular weight is 129.0 g/mol.
Q6: What spectroscopic data is available for characterizing this compound?
A7: While a specific molecular structure of 1,3-DCP was not provided in the research, spectroscopic techniques like Fourier transform infrared (FTIR), 1H-NMR, 13C-NMR, and mass spectrometry (MS) have been employed for the characterization of 1,3-DCP and its derivatives. [, , ] These techniques provide valuable information about the functional groups, connectivity, and molecular weight of the compound.
Q7: How is this compound used in organic synthesis?
A9: 1,3-DCP serves as a valuable building block in organic synthesis. It is a key intermediate in the production of epichlorohydrin, a crucial component in epoxy resins. [, , , ] Additionally, 1,3-DCP is utilized in the synthesis of various other compounds, including blocked isocyanates, Gemini quaternary ammonium salts, and macrocyclic compounds. [, , ]
Q8: Are there any biological systems capable of utilizing this compound?
A10: Yes, some bacteria can utilize 1,3-DCP. For instance, Arthrobacter sp. strain AD2 utilizes 1,3-DCP as a carbon source, expressing a halohydrin dehalogenase enzyme that converts it to epichlorohydrin. [] Similarly, Corynebacterium sp. strain N-1074 can transform 1,3-DCP into (R)-3-chloro-1,2-propanediol. [, ]
Q9: Can 1,3-DCP be synthesized directly from glycerol? What is the reaction mechanism?
A11: Research has demonstrated the direct synthesis of 1,3-DCP from glycerol using acetic acid as a catalyst. [] Kinetic studies suggest that the reaction proceeds via an SN2 mechanism. [] Further optimization of the reaction conditions, including the exploration of alternative catalysts, could enhance the yield and selectivity of this synthesis.
Q10: What analytical methods are commonly employed for the detection and quantification of 1,3-DCP?
A12: Gas chromatography (GC) coupled with various detectors like electron capture detector (ECD), flame ionization detector (FID), or mass spectrometry (MS) are widely used for analyzing 1,3-DCP. [, , ] These techniques offer high sensitivity and selectivity for the detection and quantification of 1,3-DCP in various matrices, including food and biological samples.
Q11: Does 1,3-DCP pose any environmental risks?
A13: While specific ecotoxicological data was not presented in the research, the presence of 1,3-DCP as a contaminant in food processing and its potential for bioaccumulation raises concerns about its environmental impact. [] Further research is needed to thoroughly assess its effects on ecosystems and develop appropriate mitigation strategies.
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